2-(4-(Perchlorophenyl)pyrimidin-5-yl)acetonitrile
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Overview
Description
2-(4-(Perchlorophenyl)pyrimidin-5-yl)acetonitrile is a heterocyclic compound featuring a pyrimidine ring substituted with a perchlorophenyl group and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Perchlorophenyl)pyrimidin-5-yl)acetonitrile typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as 5-acetyl-4-aminopyrimidines.
Substitution with Perchlorophenyl Group: The perchlorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Introduction of the Acetonitrile Group: The acetonitrile group can be introduced through reactions involving nitrile-containing reagents under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Perchlorophenyl)pyrimidin-5-yl)acetonitrile can undergo various types of chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds .
Scientific Research Applications
2-(4-(Perchlorophenyl)pyrimidin-5-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as inhibitors for specific enzymes or receptors.
Materials Science: Its unique chemical properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-(Perchlorophenyl)pyrimidin-5-yl)acetonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core but differs in its substitution pattern and potential biological activities.
Pyrimido[4,5-d]pyrimidine: Another structurally related compound with different substituents and applications.
Uniqueness
2-(4-(Perchlorophenyl)pyrimidin-5-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its perchlorophenyl group and acetonitrile moiety contribute to its potential as a versatile compound in various research fields .
Properties
Molecular Formula |
C12H4Cl5N3 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[4-(2,3,4,5,6-pentachlorophenyl)pyrimidin-5-yl]acetonitrile |
InChI |
InChI=1S/C12H4Cl5N3/c13-7-6(8(14)10(16)11(17)9(7)15)12-5(1-2-18)3-19-4-20-12/h3-4H,1H2 |
InChI Key |
JWCDVRYJTIOKEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)CC#N |
Origin of Product |
United States |
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